molecular formula C19H19N3O3 B5524188 5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole

5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5524188
M. Wt: 337.4 g/mol
InChI Key: OFVGNMDJHRZTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.14264148 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound has been utilized in the synthesis of various derivatives, including functionalized pyrazole, pyrazolyl-azole, and pyrazolo[3,4‐d]pyridazine derivatives. These derivatives are formed through reactions with keto and ester-hydrazonyl chlorides, leading to the formation of pyrazolylthiadiazole and pyrazolyloxadiazole derivatives (Dawood, Farag, & Abdel‐Aziz, 2006).

Antimicrobial Activities

  • Compounds similar to 5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole have shown strong antibacterial activities against Staphylococcus aureus (Hirao, Kato, & Hirota, 1971).

Structural Analysis

Reactivity Studies

  • Research has been conducted on the reactivity of nitrile oxides conjugated with a double bond, including furyl derivatives, providing insights into the chemical properties and potential applications of such compounds (Sasaki & Yoshioka, 1967).

Microwave Irradiation Synthesis

  • The compound has been synthesized under microwave irradiation, demonstrating a method that offers high yield and a rapid reaction rate, which is significant for efficient chemical synthesis (Zheng, 2004).

Potential Anticancer Properties

  • Certain oxadiazole derivatives have been identified as novel apoptosis inducers with potential as anticancer agents, highlighting the possible therapeutic applications of compounds in the same chemical family (Zhang et al., 2005).

Electronic Applications

  • Oxadiazole derivatives have been synthesized for use in organic light-emitting diodes (OLEDs), indicating potential electronic applications of compounds within the same chemical class (Shih et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific biological target to exert its effects . The exact mechanism of action would need to be determined through further study.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, it might have side effects or toxicities that would need to be evaluated .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its structure for better efficacy, studying its mechanism of action, or evaluating its safety in preclinical and clinical trials .

Properties

IUPAC Name

1-[2-(furan-2-yl)pyrrolidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18(22-12-4-8-15(22)16-9-5-13-24-16)11-10-17-20-19(21-25-17)14-6-2-1-3-7-14/h1-3,5-7,9,13,15H,4,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVGNMDJHRZTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.